5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine: is a synthetic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrazole ring with a thiadiazole ring, which is further substituted with a fluoroethyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with a β-keto ester to form the pyrazole ring.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by reacting the nitro-substituted pyrazole with thiosemicarbazide under acidic conditions.
Introduction of the Fluoroethyl Group: The final step involves the alkylation of the thiadiazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl or aryl halides, potassium carbonate.
Cyclization: Acidic or basic conditions depending on the desired product.
Major Products Formed
Reduction: Formation of 5-[1-(2-aminoethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine.
Substitution: Formation of various alkyl or aryl derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 beta (GSK-3β).
Pathways Involved: It inhibits the activity of these enzymes, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluoroethyl)-1H-imidazole
- N-[3-[[2-[4-[4-(2-fluoroethyl)piperazin-1-yl]-2-methoxy-anilino]pyrimidin-4-yl]carbamoylamino]phenyl]prop-2-enamide
- 5-(2-[18F]fluoroethyl)-4-methylthiazole
Uniqueness
5-[1-(2-fluoroethyl)-4-nitro-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a pyrazole ring with a thiadiazole ring, along with the presence of both a fluoroethyl group and a nitro group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
5-[1-(2-fluoroethyl)-4-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN6O2S/c8-1-2-13-3-4(14(15)16)5(12-13)6-10-11-7(9)17-6/h3H,1-2H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQDPVWGBWLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C2=NN=C(S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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